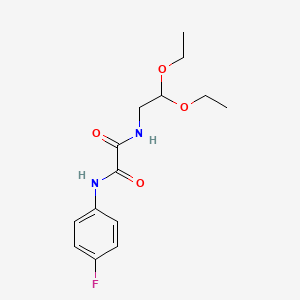

N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide

Description

N1-(2,2-Diethoxyethyl)-N2-(4-fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern:

- N1-substituent: A 2,2-diethoxyethyl group, providing a branched aliphatic chain with ethoxy functionalities.

- N2-substituent: A 4-fluorophenyl ring, contributing aromaticity and electron-withdrawing properties.

Below, we compare it to key analogs based on structural motifs and functional applications.

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-7-5-10(15)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPXLOOAPIPGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide typically involves the reaction of 2,2-diethoxyethylamine with 4-fluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The N1-(2,2-diethoxyethyl) group distinguishes this compound from other oxalamides. Below is a comparison with structurally related analogs:

Key Observations :

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide backbone with two distinct substituents: a diethoxyethyl group and a fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 320.34 g/mol. The melting point ranges from 124 to 127 °C, indicating moderate thermal stability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.34 g/mol |

| Melting Point | 124-127 °C |

| Solubility | Moderate in organic solvents; insoluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound may function as an inhibitor of certain enzymes or disrupt cellular processes essential for microbial survival and cancer cell proliferation.

- Antimicrobial Activity : The compound shows potential effectiveness against various bacterial strains by interfering with essential cellular functions. It may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators.

Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Studies :

- A study conducted on Gram-positive bacteria demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- In vitro tests indicated that this compound exhibited broad-spectrum antimicrobial activity against both bacteria and fungi.

-

Anticancer Studies :

- In vitro assays on human cancer cell lines revealed that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells, suggesting its potential as a chemotherapeutic agent.

- Mechanistic studies indicated that treatment with this oxalamide led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated:

- Staphylococcus aureus : MIC of 16 µg/mL.

- Escherichia coli : MIC of 32 µg/mL.

- Candida albicans : MIC of 64 µg/mL.

These findings suggest that the compound has promising potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells:

- Treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its role in inducing programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.